molecular formula C8H14O3 B1374160 2-Methoxy-1-(oxan-4-yl)ethan-1-one CAS No. 1338948-04-1

2-Methoxy-1-(oxan-4-yl)ethan-1-one

Cat. No.: B1374160
CAS No.: 1338948-04-1
M. Wt: 158.19 g/mol
InChI Key: YUPGISRNEYYNMT-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(oxan-4-yl)ethan-1-one” is a chemical compound with the molecular formula C8H14O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 158.2 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Catalytic Behavior in Methoxycarbonylation

2-Methoxy-1-(oxan-4-yl)ethan-1-one is involved in the catalytic methoxycarbonylation of higher olefins, as shown in research on palladium(II) complexes. These complexes, using ligands related to this compound, actively convert higher olefins into linear and branched esters, demonstrating potential in industrial chemistry applications (Zulu et al., 2020).

Infrared Spectroscopic Studies

The compound has been a subject in infrared spectroscopic studies to understand intramolecular interactions. For example, research on a similar compound, 1-methoxy-2-(methylthio)ethane, has revealed insights into attractive intramolecular 1,5-CH···O interactions (Yoshida, 1997).

Application in Synthesis of Complex Organic Molecules

The compound is instrumental in the synthesis of complex organic structures. For instance, its derivatives have been used in the synthesis of polysubstituted pyrroles, indicating its versatility in organic synthesis (Kumar, Rāmānand & Tadigoppula, 2017).

Anticancer Agent Synthesis

Derivatives of this compound have been explored in the development of potent anticancer agents. A study focused on a derivative that exhibited significant antiproliferative activity and in vivo tumor growth inhibition, suggesting potential in cancer therapeutics (Suzuki et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methoxy-1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGISRNEYYNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338948-04-1
Record name 2-methoxy-1-(oxan-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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